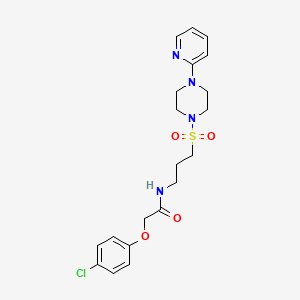

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWZSRIBQAXWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

Synthesis of the Piperazine Derivative: Separately, 4-(pyridin-2-yl)piperazine is synthesized through the reaction of pyridine with piperazine under controlled conditions.

Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Coupling Reaction: Finally, the chlorophenoxy intermediate is coupled with the sulfonylated piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for scale-up by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the production process while ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features several functional groups, including a chlorophenoxy group, a pyridinyl piperazine moiety, and a sulfonyl propyl chain. The synthesis typically involves multiple steps:

- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.

- Synthesis of Piperazine Derivative : Reaction of pyridine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using a sulfonyl chloride reagent.

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent. Its unique structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases.

- Case Study : Research has indicated that compounds with similar structures can act as allosteric modulators for G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders .

Biological Studies

In biological research, this compound is utilized to explore its effects on cellular pathways and its potential as a biochemical tool. It serves as a probe for studying protein-ligand interactions and other molecular mechanisms.

- Example : Studies have shown that similar piperazine derivatives exhibit significant activity against various bacterial strains, indicating potential antibacterial properties .

Chemical Biology

The compound functions as a chemical probe to investigate molecular interactions and pathways. Its ability to modulate receptor activity can provide insights into cellular processes.

- Research Insight : The interaction of piperazine derivatives with enzymes has been linked to their pharmacological effects, such as enzyme inhibition and antibacterial activity .

Industrial Applications

Due to its unique properties, this compound is also explored for applications in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in:

- Sulfonamide bridge : Improves solubility and may facilitate hydrogen bonding with biological targets.

- Piperazine-pyridinyl moiety : Common in kinase inhibitors and neurotransmitter receptor modulators due to its basicity and conformational flexibility.

Comparison with Selected Analogs

Table 1: Structural and Functional Comparison

Key Observations:

Chlorophenyl vs. Chlorophenoxy: The target compound’s 4-chlorophenoxy group differs from dichlorophenyl substituents in 708559 and . Phenoxy groups may confer improved metabolic stability compared to direct aryl attachments . The dichlorophenyl analogs (e.g., 708559) likely exhibit higher lipophilicity, influencing blood-brain barrier penetration, as seen in anticonvulsants .

Sulfonamide vs. Amine Linkers :

- The sulfonamide bridge in the target compound contrasts with pyrrolidinyl (708559) or pyrimidinyl (Example 114) linkers. Sulfonamides often enhance solubility and binding affinity via polar interactions .

Piperazine-Pyridinyl vs. Pyrrolidinyl (708559) and pyrazolyl () groups are associated with anticonvulsant and anti-inflammatory activities, respectively .

Implications for Drug Design

- Target Selectivity : The piperazine-pyridinyl moiety could confer selectivity for kinases or serotonin receptors, differentiating it from anticonvulsant-focused analogs .

Biologische Aktivität

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound with a complex structure that includes a chlorophenoxy moiety, a pyridinyl piperazine, and a sulfonyl group. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment, antibacterial activity, and enzyme inhibition.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.

- Synthesis of Piperazine Derivative : Reaction of pyridine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using a sulfonyl chloride reagent.

- Coupling Reaction : Combination of the chlorophenoxy intermediate with the sulfonylated piperazine derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Antibacterial Properties

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibit significant antibacterial activity. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for some related compounds have been reported as low as 2.14 µM, indicating potent antibacterial effects .

Enzyme Inhibition

The compound is also being explored for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, two important targets in drug development for neurodegenerative diseases and gastric disorders, respectively. The IC50 values for related compounds in these activities range significantly, highlighting their effectiveness .

Anticancer Activity

Preliminary studies suggest that 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide may possess anticancer properties. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating significant cytotoxicity . The mechanism often involves induction of apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The presence of multiple functional groups enhances its binding affinity and specificity towards these targets, modulating their activity and influencing various biological pathways .

Case Studies

- In Vivo Studies : In animal models, derivatives of this compound have been shown to prevent OVX-induced bone loss by inhibiting osteoclastogenesis, suggesting potential applications in treating osteoporosis .

- Docking Studies : Computational docking studies have elucidated the interactions between the compound and amino acids in target proteins, providing insights into its binding mechanisms and potential therapeutic effects .

Comparative Analysis

| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| Compound A | 2.14 | 0.63 | 0.52 |

| Compound B | 1.13 | 1.21 | 0.34 |

| Compound C | 6.28 | 6.28 | 0.86 |

This table illustrates the comparative biological activities of various compounds structurally similar to 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, highlighting its potential efficacy across different biological assays.

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of chlorophenoxyacetic acid derivatives with sulfonamide intermediates. Key steps include:

- Sulfonylation : Reacting 3-aminopropylsulfonyl precursors with 4-(pyridin-2-yl)piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HCl) to link the chlorophenoxy moiety to the sulfonamide intermediate .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–5°C for exothermic steps) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyridinylpiperazine sulfonyl group (δ 7.5–8.5 ppm for pyridine protons) and chlorophenoxyacetamide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+ ~550–560 Da) and detects impurities .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers, if present .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antimicrobial or anticancer contexts?

- Methodological Answer :

- Target Identification : Perform kinase inhibition assays (e.g., EGFR or PI3K) due to structural similarity to pyrimidine-based kinase inhibitors .

- Cell-Based Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC values. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis markers .

- Microbiological Testing : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating MIC values with membrane disruption studies (e.g., SYTOX Green uptake) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s solubility?

- Methodological Answer :

- Solubility Analysis : Compare experimental solubility (e.g., shake-flask method in PBS pH 7.4) with COSMO-RS or QSPR models. Discrepancies may arise from crystal packing effects, as seen in related acetamide derivatives .

- Co-solvent Systems : Test solubilization using cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance bioavailability .

- Polymorph Screening : Perform X-ray crystallography to identify stable polymorphs with improved solubility profiles .

Q. How can structure-activity relationship (SAR) studies focus on optimizing the sulfonyl and piperazine moieties for enhanced efficacy?

- Methodological Answer :

- Sulfonyl Modifications : Replace the sulfonyl group with bioisosteres (e.g., carbonyl or phosphoryl) and evaluate changes in target binding via molecular docking (e.g., AutoDock Vina) .

- Piperazine Substitutions : Synthesize analogs with bulkier substituents (e.g., 4-fluorophenylpiperazine) to assess steric effects on receptor affinity. Compare IC values in enzyme inhibition assays .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions between the piperazine nitrogen and kinase ATP-binding pockets .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating the compound’s therapeutic potential?

- Methodological Answer :

- ADME Profiling : Measure plasma half-life (t), C, and AUC in rodent models after oral and intravenous administration. Compare with in vitro metabolic stability (e.g., liver microsome assays) .

- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays to predict CNS activity. Structural analogs with logP >3.5 often exhibit favorable BBB permeability .

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) and monitor hepatorenal biomarkers (e.g., ALT, creatinine) to establish safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.